molecular formula C14H26 B14693449 1-Ethyl-1,1'-bi(cyclohexane) CAS No. 31620-17-4

1-Ethyl-1,1'-bi(cyclohexane)

Cat. No.: B14693449
CAS No.: 31620-17-4
M. Wt: 194.36 g/mol
InChI Key: BRHSVPUTRABCNY-UHFFFAOYSA-N
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Description

1-Ethyl-1,1’-bi(cyclohexane) is a compound belonging to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with an ethyl group attached to one of the cyclohexane rings. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,1’-bi(cyclohexane) can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 1-Ethyl-1,1’-bi(cyclohexane) often involves catalytic hydrogenation of the corresponding aromatic precursor, such as ethylbiphenyl, using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light or heat, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of UV light or heat.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-Ethyl-1,1’-bi(cyclohexane) has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with a single ring structure.

    Methylcyclohexane: A cyclohexane derivative with a methyl group attached.

    Ethylcyclohexane: A cyclohexane derivative with an ethyl group attached.

Uniqueness: 1-Ethyl-1,1’-bi(cyclohexane) is unique due to its bi-cyclohexane structure with an ethyl group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

31620-17-4

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-cyclohexyl-1-ethylcyclohexane

InChI

InChI=1S/C14H26/c1-2-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h13H,2-12H2,1H3

InChI Key

BRHSVPUTRABCNY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C2CCCCC2

Origin of Product

United States

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